molecular formula C5H8O4 B8677985 4-Methoxy-2-oxobutanoic acid

4-Methoxy-2-oxobutanoic acid

Cat. No.: B8677985
M. Wt: 132.11 g/mol
InChI Key: JFAKSOOYYQGYIA-UHFFFAOYSA-N
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Description

4-Methoxy-2-oxobutanoic acid is a keto acid derivative characterized by a methoxy group (-OCH₃) at the C4 position and a ketone group (=O) at the C2 position of a four-carbon chain. This compound is of interest in organic synthesis and pharmaceutical research due to its bifunctional reactivity, enabling participation in condensation and nucleophilic addition reactions. Its synthesis often involves esterification or oxidation pathways, as highlighted in protocols requiring anhydrous conditions to avoid methanol residues, which can interfere with subsequent reactions . Nuclear magnetic resonance (NMR) data (δ 2.60–2.80 for CH₂ groups, δ 3.68 for OCH₃, and δ 9.89 for OH) confirm its structural integrity .

Properties

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

4-methoxy-2-oxobutanoic acid

InChI

InChI=1S/C5H8O4/c1-9-3-2-4(6)5(7)8/h2-3H2,1H3,(H,7,8)

InChI Key

JFAKSOOYYQGYIA-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents, oxidation states, and functional groups, leading to distinct chemical and physical properties (Table 1).

Table 1: Structural and Functional Comparison of 4-Methoxy-2-oxobutanoic Acid and Analogs

Compound Name CAS Number Molecular Formula Key Substituents/Modifications Key Properties/Applications Reference
4-Methoxy-2,4-dioxobutanoic acid 13192-05-7 C₅H₆O₅ Additional ketone at C4 Higher acidity; used in condensation reactions
4-Methoxy-2-methylene-4-oxobutanoic acid - C₆H₆O₄ Methylene group at C2; esterified carboxyl Polymer precursor; itaconate derivative
4-(Methylsulfanyl)-2-oxobutanoic acid 583-92-6 C₅H₈O₃S Methoxy replaced with methylsulfanyl (-SCH₃) Thia fatty acid; metabolic studies
Ethyl 4,4-diethoxy-3-oxobutanoate 10495-09-7 C₁₀H₁₈O₅ Ethyl esters at C4; ketone at C3 Solubility in organic solvents; synthetic intermediate
4-Methoxy-4-oxobutanoic acid - C₅H₈O₄ Ketone at C4 instead of C2 NMR-confirmed anhydrous synthesis protocols

Physical Properties and Spectroscopic Data

  • Solubility: The methoxy and ketone groups in 4-Methoxy-2-oxobutanoic acid confer moderate water solubility, whereas ester derivatives (e.g., ethyl 4,4-diethoxy-3-oxobutanoate) are lipid-soluble .
  • Spectroscopy: NMR data for 4-Methoxy-4-oxobutanoic acid (δ 3.68 for OCH₃) contrasts with the deshielded methylsulfanyl protons (δ ~2.5) in 4-(methylsulfanyl)-2-oxobutanoic acid .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 4-Methoxy-2-oxobutanoic acid?

A common method involves esterification followed by hydrolysis. For example, in a synthesis protocol, 4-Methoxy-4-oxobutanoic acid (a closely related derivative) was prepared via polyalkylation reactions, with strict drying requirements to eliminate methanol residues. Post-synthesis characterization using 1H^1H NMR confirmed purity, showing distinct peaks at δ 2.60–2.80 (2xCH2_2), 3.68 (OCH3_3), and 9.89 (OH) . Alternative routes may involve Claisen condensation or modifications of oxobutanoic acid backbones, as seen in structurally similar compounds .

What safety protocols are critical when handling 4-Methoxy-2-oxobutanoic acid?

Researchers must wear PPE (gloves, lab coats, goggles) and work in well-ventilated areas. Waste should be segregated and disposed via certified agencies. Analogous compounds (e.g., 4-Methoxy-2,4-dioxobutanoic acid) highlight risks of skin irritation and toxicity, necessitating glove-box use for sensitive steps .

Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR to confirm functional groups (e.g., methoxy, carbonyl) and purity .
  • Mass spectrometry : For molecular weight validation.
  • FTIR : To identify carbonyl (C=O) and methoxy (C-O) stretches.
    Cross-referencing with literature data (e.g., δ 3.68 ppm for OCH3_3) ensures accuracy .

Advanced Research Questions

How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Contradictions may arise from solvent effects, impurities, or tautomerism. For example, residual methanol in 4-Methoxy-2-oxobutanoic acid synthesis can alter NMR baselines. Solutions include:

  • Repurification via recrystallization or column chromatography.
  • Comparative analysis with high-purity standards (e.g., δ 9.89 ppm for OH in CDCl3_3) .
  • Computational validation using tools like Gaussian for predicted chemical shifts.

What strategies optimize synthetic yield in large-scale preparations?

Yield optimization requires:

  • Catalyst screening : Lewis acids (e.g., AlCl3_3) or enzyme-mediated reactions for selectivity.
  • Reaction monitoring : In-situ FTIR or HPLC to track intermediate formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
    Claisen condensation methods, as used for ethyl 2-oxo-4-phenylbutanoate, provide a framework for scalable protocols .

How can HPLC methods be tailored for quantifying trace amounts in biological matrices?

  • Derivatization : Use reagents like 6-MOQ-EtOCOOSu to enhance UV detection .
  • Column optimization : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA).
  • Calibration curves : Validate linearity (R2^2 > 0.99) across 0.1–100 µg/mL ranges.

What computational models predict the reactivity of 4-Methoxy-2-oxobutanoic acid in drug design?

  • DFT calculations : Assess electrophilic/nucleophilic sites via Fukui indices.
  • Molecular docking : Study interactions with enzymes (e.g., ketol-acid reductoisomerase) for antibiotic development.
    Analog studies on fluorinated derivatives (e.g., 4-(2-Fluorophenyl)-4-oxobutanoic acid) guide reactivity predictions .

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